molecular formula C21H19BrClNO B12482565 N-benzyl-1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}methanamine

N-benzyl-1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}methanamine

Cat. No.: B12482565
M. Wt: 416.7 g/mol
InChI Key: WWGGSSZRGDEPEZ-UHFFFAOYSA-N
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Description

BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-[(4-chlorophenyl)methoxy]benzylamine, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. The methoxy group can influence the compound’s electronic properties, affecting its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxybenzylamine structure but lacks the bromine and chlorine atoms.

    Benzylamine: A simpler structure without the additional functional groups.

    3-Bromo-4-methoxybenzylamine: Similar but lacks the chlorophenyl group.

Uniqueness

BENZYL({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H19BrClNO

Molecular Weight

416.7 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C21H19BrClNO/c22-20-12-18(14-24-13-16-4-2-1-3-5-16)8-11-21(20)25-15-17-6-9-19(23)10-7-17/h1-12,24H,13-15H2

InChI Key

WWGGSSZRGDEPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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